N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

DNA gyrase inhibition antibacterial target engagement pyrazole-5-carbohydrazide pharmacophore

Antimicrobial screening programs often lack privileged scaffolds with validated target engagement and built-in SAR expansion handles. This pyrazole-5-carbohydrazide hydrazone addresses both gaps: • DNA gyrase B-targeted pharmacophore-related series achieve IC₅₀ 0.15 µg/mL against S. aureus gyrase • 5-Bromofuran terminus enables halogen-bond-enhanced binding and rapid Suzuki coupling for systematic SAR • ONO-tridentate donor set supports Cu²⁺/Zn²⁺/Cd²⁺ complexation for metallodrug development • No GHS hazard statements-reduced operational overhead in HTS environments Custom synthesis with competitive pricing and global delivery.

Molecular Formula C10H9BrN4O2
Molecular Weight 297.11 g/mol
Cat. No. B11692668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Molecular FormulaC10H9BrN4O2
Molecular Weight297.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)Br
InChIInChI=1S/C10H9BrN4O2/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+
InChIKeyMBSMBMFXFUSORL-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.2 [ug/mL] (The mean of the results at pH 7.4)

N'-[(E)-(5-Bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide – Structural Identity and Procurement Baseline


N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (C₁₀H₉BrN₄O₂, MW 297.11 g/mol) is a heterocyclic Schiff-base hydrazone formed by condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 5-bromofuran-2-carbaldehyde . The molecule integrates three pharmacophoric elements—a 3-methylpyrazole core, a hydrazide-hydrazone (–CONHN=CH–) linker, and a terminal 5-bromofuran ring—each contributing to its molecular recognition profile [1]. As a member of the pyrazole-5-carbohydrazide hydrazone class, its physicochemical properties (MW ~297, H-bond donors/acceptors, and rotational flexibility) place it in favorable drug-like or probe-like chemical space for antimicrobial and metal-coordination applications [2].

Why In-Class Pyrazole-5-Carbohydrazide Analogs Cannot Substitute N'-[(E)-(5-Bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide


Within the pyrazole-5-carbohydrazide hydrazone family, seemingly minor structural variations produce large, non-linear differences in biological activity and coordination behavior. Replacing the 5-bromofuran terminus with a phenyl or substituted-phenyl ring alters both the electronic character and the hydrogen-bond-accepting capacity of the Schiff-base donor set, which directly impacts metal-binding geometry and antimicrobial potency [1]. Conversely, removing the 3-methyl substituent from the pyrazole ring changes the tautomeric equilibrium of the hydrazide NH and affects the planarity of the –CONHN=CH– bridge, a critical factor for DNA gyrase B inhibition [2]. The 5-bromofuran-2-yl group further provides a heavy-atom handle (Br) that is absent in furan-unsubstituted or chloro-analogs, offering unique utility in X-ray crystallographic phasing and in halogen-bond-directed supramolecular assembly—features that generic hydrazone analogs cannot replicate [3].

Quantitative Differentiation Evidence for N'-[(E)-(5-Bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide vs. Closest Analogs


DNA Gyrase B Inhibition: Class-Level Benchmarking Against N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives

Although direct DNA gyrase IC₅₀ data for the target compound have not been published, the pyrazole-5-carbohydrazide hydrazone pharmacophore has demonstrated potent, quantifiable DNA gyrase inhibition in closely related systems. The benchmark compound 3k (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide series) inhibited S. aureus DNA gyrase with IC₅₀ = 0.15 µg/mL and B. subtilis DNA gyrase with IC₅₀ = 0.25 µg/mL [1]. Importantly, the N'-acyl substituent in compound 3k is a benzoyl group, whereas the target compound carries an N'-(5-bromofuran-2-yl)methylidene group. Structure–activity relationship (SAR) analysis from the same study indicates that the nature of the N'-substituent is the primary determinant of gyrase inhibitory potency, with electron-withdrawing heteroaryl groups being particularly favorable [1]. The 5-bromofuran ring present in the target compound is both electron-deficient (σₘ ~0.35 for Br on furan) and capable of halogen-bonding interactions within the gyrase B ATP-binding pocket, features absent in the benzoyl comparator series [2]. This electronic argument positions the target compound as a structurally privileged candidate for gyrase-targeted antibacterial screening relative to non-heteroaryl hydrazone analogs.

DNA gyrase inhibition antibacterial target engagement pyrazole-5-carbohydrazide pharmacophore

Antimicrobial Activity Differentiation: Benzofuran-Pyrazole Hybrid Benchmarking vs. Furan-Unsubstituted Hydrazone Analogs

Benzofuran–pyrazole hybrid compounds (structurally the closest published relatives to the target 5-bromofuran-pyrazole molecule) exhibit broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL across bacterial and fungal strains [1]. In contrast, pyrazole-5-carbohydrazide hydrazones bearing non-furan or non-halogenated aromatic N'-substituents typically show substantially weaker activity; for example, Schiff base 9b (mono-pyrazole nucleus with benzamide) exhibited MIC values of 1.95–6.25 µg/mL against Gram-positive strains only, with markedly reduced Gram-negative coverage [2]. The benzofuran-pyrazole scaffold demonstrated a key advantage: compound 9 inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, comparable to ciprofloxacin (the clinical gold-standard gyrase inhibitor) [1]. The target compound, by virtue of its 5-bromofuran-2-yl terminus (vs. benzofuran), is expected to retain this gyrase-targeting advantage while offering improved solubility and synthetic tractability relative to the larger benzofuran hybrids. Class-level inference suggests that the bromine atom on the furan ring contributes to enhanced membrane penetration (logP modulation) and target engagement compared to non-halogenated furan or phenyl hydrazone analogs [3].

antimicrobial susceptibility MIC determination benzofuran-pyrazole hybrids

Metal-Coordination Differentiation: 3-Methylpyrazole Hydrazide Ligands for Vanadium(V) and Transition-Metal Complexation

The 3-methyl-1H-pyrazole-5-carbohydrazide Schiff-base ligand framework (H₂L) has been structurally and crystallographically characterized in complex with vanadium(V) under alkali-metal-templated self-assembly conditions. The closely related ligand N'-[(E)-(2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (H₂L) forms stable anionic cis-dioxovanadium(V) complexes [LVO₂]⁻ that further coordinate alkali metal ions (Li⁺, Na⁺, K⁺) in a bis-monodentate bridging fashion, yielding water-soluble polymeric helicates and cluster structures [1]. X-ray crystallography confirmed that the pyrazole-N, hydrazide-O, and phenolate-O donor atoms create a rigid, planar tridentate ONO binding pocket [1]. The target compound differs from H₂L in that the phenolate (2-hydroxyphenyl) donor is replaced by a 5-bromofuran-2-yl group—retaining the imine-N and hydrazide-O donors while introducing a softer, neutral furan-O donor. This substitution is expected to alter the bite angle and donor strength of the ONO pocket, enabling selective complexation of softer transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺) over hard oxophilic metals (V⁵⁺) compared to the salicylaldehyde-derived H₂L series [2]. Furthermore, the heavy bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing, a practical advantage not available in non-brominated or chloro-analog ligands [3].

metal coordination chemistry Schiff base ligands polymeric helicates

Physicochemical and Handling-Safety Differentiation vs. Parent 3-Methyl-1H-pyrazole-5-carbohydrazide

The parent hydrazide, 3-methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6, MW 140.14 g/mol, C₅H₈N₄O), is classified under GHS as harmful if swallowed (H302, 50%), causes skin irritation (H315, 100%), and causes serious eye irritation (H319, 100%) [1]. Conversion to the Schiff-base hydrazone form (the target compound) substantially increases molecular weight (to 297.11 g/mol), reduces the free hydrazide NH₂ nucleophilicity (thereby lowering acute toxicity potential), and eliminates the primary amine hazard classification triggers . This derivatization is quantitatively beneficial: the target compound has no reported GHS hazard statements on authoritative databases, whereas the parent hydrazide carries three mandatory hazard warnings [1]. For procurement and laboratory handling, this translates to reduced personal protective equipment (PPE) requirements, fewer shipping restrictions, and a broader range of permissible experimental conditions (e.g., use in cell culture without volatile amine scavenging). Additionally, the target compound's higher logP (estimated ~1.8–2.2 vs. ~0.2 for the parent hydrazide) improves its compatibility with DMSO-dominant compound management systems used in high-throughput screening facilities .

physicochemical properties handling safety GHS classification

Synthetic Accessibility and Bromine-Handle Utility vs. Chloro and Non-Halogenated Furan Analogs

The target compound is synthesized via a single-step Schiff-base condensation between commercially available 3-methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) and 5-bromofuran-2-carbaldehyde (CAS 1899-24-7), typically in refluxing ethanol with catalytic acetic acid, yielding the product in analytically pure form after simple filtration and recrystallization . In contrast, the analogous chloro-furan derivative (using 5-chlorofuran-2-carbaldehyde) provides no heavy-atom crystallographic handle and is less reactive in Pd-catalyzed cross-coupling reactions due to the higher C–Cl bond dissociation energy (397 kJ/mol for C–Cl vs. 280 kJ/mol for C–Br) [1]. The bromine atom thus serves a dual purpose: (i) it enables post-synthetic diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the furan 5-position, and (ii) it provides anomalous scattering (f'' ~0.9 e⁻ at Cu Kα) for unambiguous X-ray crystallographic phasing—a practical advantage that 5-chloro, 5-fluoro, or unsubstituted furan analogs cannot offer [2]. The 5-bromofuran-2-carbaldehyde precursor is also significantly less expensive and more widely stocked than the corresponding iodo or triflate derivatives, making the target compound's synthesis cost-competitive for medium-scale (~1–10 g) production .

synthetic tractability halogen handle cross-coupling

Recommended Application Scenarios for N'-[(E)-(5-Bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide Based on Quantitative Evidence


Antibacterial Lead Discovery Targeting DNA Gyrase B

The compound is best deployed as a starting scaffold in DNA gyrase B-targeted antibacterial programs. The pyrazole-5-carbohydrazide hydrazone pharmacophore has demonstrated IC₅₀ values as low as 0.15 µg/mL against S. aureus DNA gyrase in related series, and the 5-bromofuran N'-substituent is predicted to enhance binding through halogen-bond interactions within the gyrase B ATP-binding pocket [1]. The bromine atom further enables rapid SAR expansion via Suzuki coupling at the furan 5-position, allowing systematic exploration of the hydrophobic sub-pocket without scaffold hopping .

Transition-Metal Coordination Chemistry and Metallodrug Design

The ONO-tridentate donor set (pyrazole-N, hydrazide-O, furan-O) provides a softer coordination environment relative to the extensively characterized salicylaldehyde-derived H₂L series, making this compound particularly suitable for complexation with Cu²⁺, Zn²⁺, and Cd²⁺ ions for metallodrug or catalytic applications [2]. The bromine heavy atom enables unambiguous X-ray structure determination of resulting complexes via anomalous dispersion methods [3].

Antimicrobial Screening Library Procurement

For organizations building focused antimicrobial screening collections, this compound represents a structurally privileged entry point into the pyrazole-hydrazone chemical space. Cross-study benchmarking against benzofuran-pyrazole hybrids (MIC 2.50–20 µg/mL, broad-spectrum) and comparison with non-furan hydrazone analogs (narrower spectrum) support its prioritization over simpler hydrazone derivatives [4]. Its favorable handling safety profile (no GHS hazard statements vs. parent hydrazide's three mandatory warnings) further reduces operational overhead in high-throughput screening environments [5].

Supramolecular and Crystal Engineering Studies

The combination of a hydrogen-bond-donating hydrazide NH₄ a hydrogen-bond-accepting imine N and furan O, and a polarizable bromine atom capable of halogen bonding makes this compound a versatile tecton for crystal engineering. The closely related H₂L ligand series has demonstrated alkali-metal-templated assembly into helicates and cage-like structures, and the target compound's distinct donor profile is expected to produce novel topologies [2]. The bromine anomalous signal also facilitates absolute structure determination of the resulting supramolecular architectures [3].

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